H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-OH typically involves the stepwise addition of arginine residues to a growing peptide chain. This can be achieved through solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support. The process involves the following steps:
Attachment of the first arginine residue: to the solid support.
Deprotection: of the amino group of the attached arginine.
Coupling: of the next arginine residue using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: of the deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the solid support and final deprotection to yield the free peptide.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial processes often incorporate automated peptide synthesizers to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-OH can undergo various chemical reactions, including:
Oxidation: The guanidino groups in arginine residues can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert disulfide bonds (if present) to thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or guanidino groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation products: Urea derivatives.
Reduction products: Thiol-containing peptides.
Substitution products: Alkylated or acylated peptides.
Scientific Research Applications
H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including wound healing and immune modulation.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-OH involves its interaction with various molecular targets and pathways. Arginine residues are known to:
Bind to negatively charged molecules: such as DNA and RNA, influencing their structure and function.
Activate nitric oxide synthase (NOS): , leading to the production of nitric oxide (NO), a signaling molecule involved in vasodilation and immune response.
Modulate enzyme activity: by acting as a substrate or inhibitor in enzymatic reactions.
Comparison with Similar Compounds
H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-OH can be compared with other arginine-containing peptides and derivatives:
DL-Arginine: A single arginine residue, used in similar biochemical applications.
L-Arginine: The naturally occurring form of arginine, widely studied for its physiological effects.
Acetyl-DL-Arginine: An acetylated derivative with modified properties and applications.
The uniqueness of this compound lies in its repetitive arginine sequence, which enhances its binding affinity to negatively charged molecules and its potential for multivalent interactions.
Properties
IUPAC Name |
2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50N16O5/c25-13(5-1-9-34-21(26)27)17(41)38-14(6-2-10-35-22(28)29)18(42)39-15(7-3-11-36-23(30)31)19(43)40-16(20(44)45)8-4-12-37-24(32)33/h13-16H,1-12,25H2,(H,38,41)(H,39,42)(H,40,43)(H,44,45)(H4,26,27,34)(H4,28,29,35)(H4,30,31,36)(H4,32,33,37) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKYOGLOHFFQID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50N16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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